

A Comparative Guide: (-)-Fadrozole Versus Tamoxifen in Estrogen Receptor-Positive (ER+) Cells

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Compound of Interest

Compound Name: (-)-Fadrozole

Cat. No.: B10814682

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This guide provides a detailed comparison of the efficacy of **(-)-Fadrozole**, a non-steroidal aromatase inhibitor, and tamoxifen, a selective estrogen receptor modulator (SERM), in estrogen receptor-positive (ER+) cancer cells. The information presented is based on available preclinical data and is intended to inform research and development in oncology.

Mechanism of Action

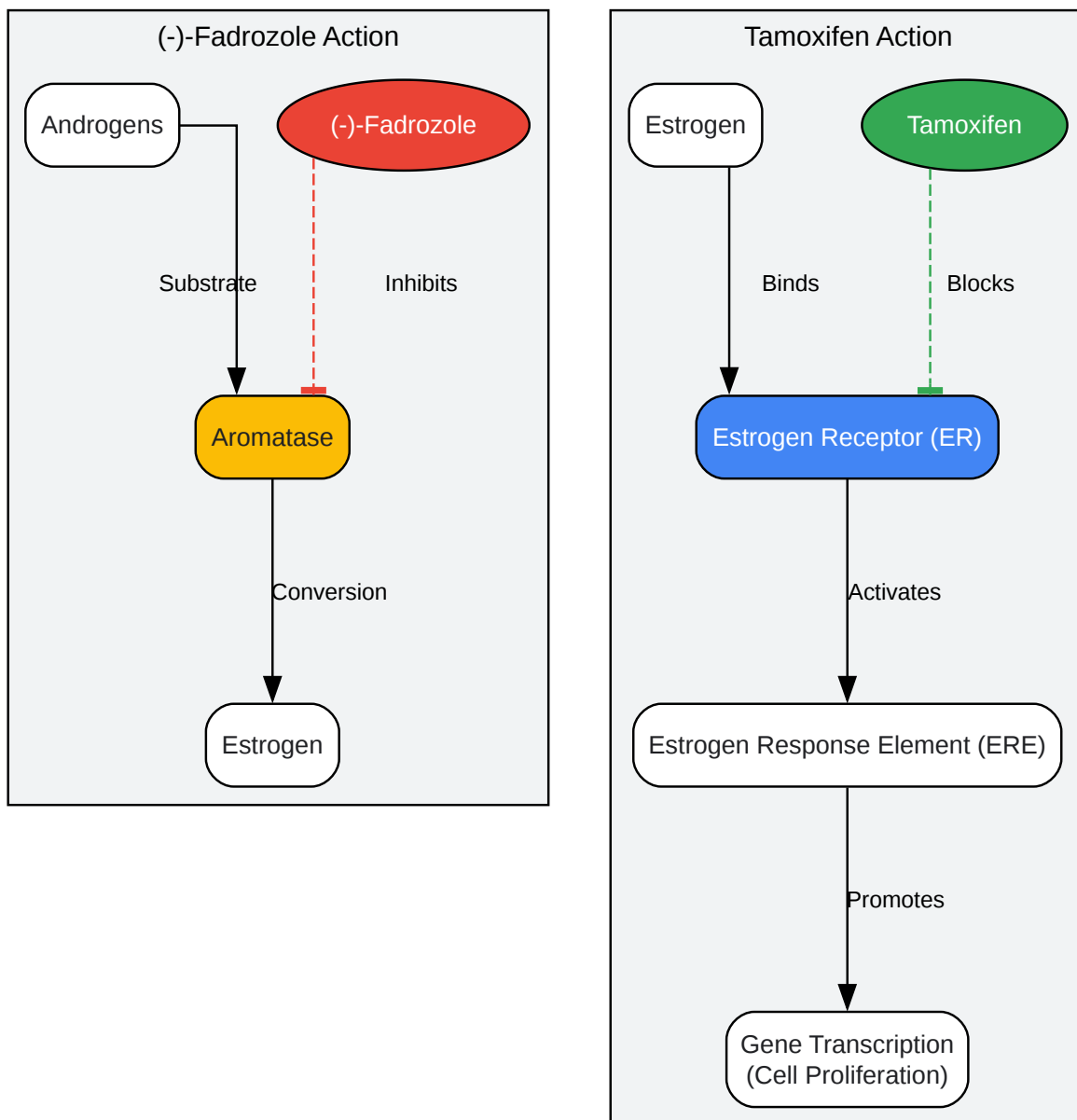
(-)-Fadrozole and tamoxifen employ distinct mechanisms to inhibit estrogen-driven cell proliferation in ER+ breast cancer.

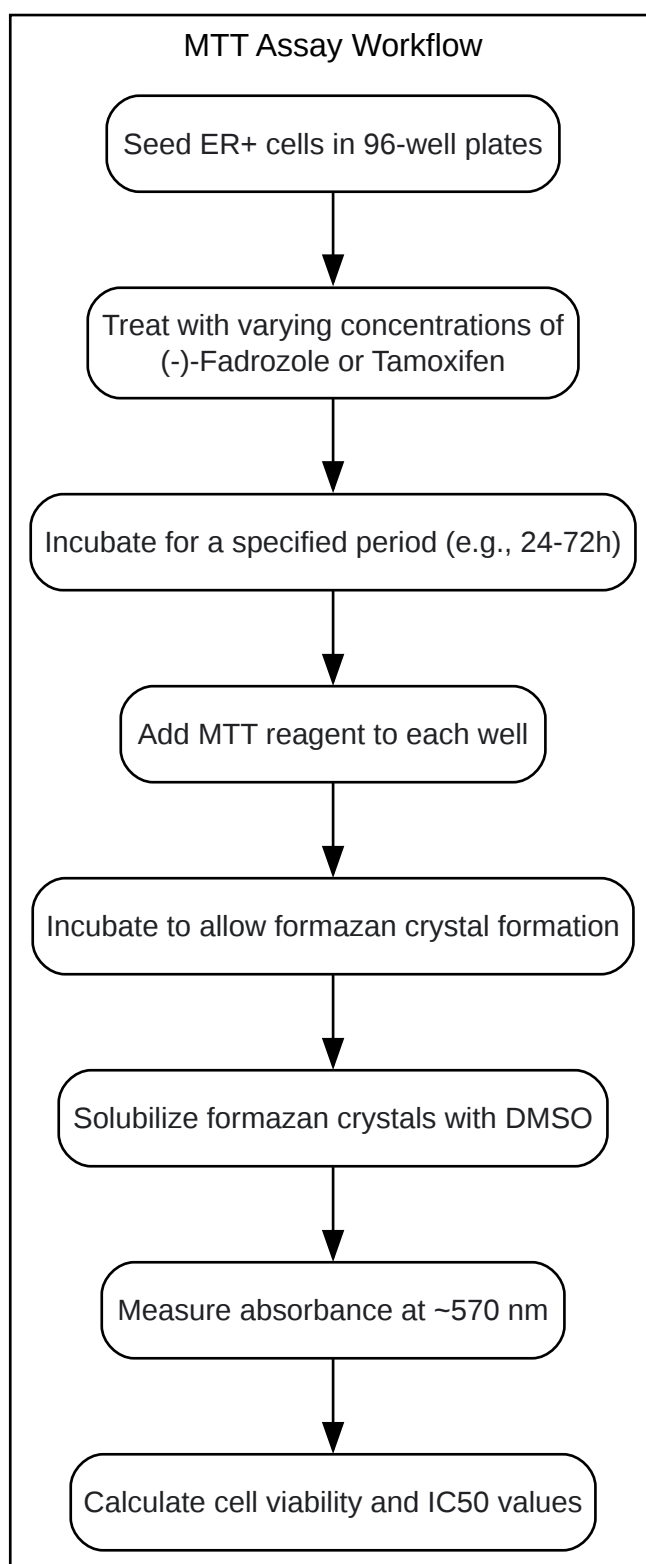
(-)-Fadrozole: As a potent and selective aromatase inhibitor, **(-)-Fadrozole** blocks the synthesis of estrogen.^[1] It competitively and reversibly binds to the aromatase enzyme (cytochrome P450 19A1), which is responsible for the conversion of androgens to estrogens.^[1] This inhibition leads to a significant reduction in circulating estrogen levels, thereby depriving ER+ cancer cells of their primary growth stimulus.^[1]

Tamoxifen: Tamoxifen acts as a competitive antagonist of the estrogen receptor (ER).^{[2][3]} It binds to the ER, preventing estrogen from binding and subsequently inhibiting the transcription of estrogen-responsive genes that are crucial for cell growth and proliferation.^{[2][3]}

Signaling Pathways

The differential mechanisms of **(-)-Fadrozole** and tamoxifen impact distinct points in the estrogen signaling pathway.





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References

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- 3. Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
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